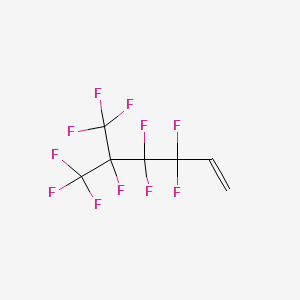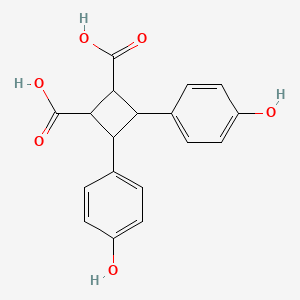
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₈H₁₆O₆. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclobutane ring, which is further substituted with two carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid can be achieved through a photochemical [2+2] cycloaddition reaction. This reaction involves the use of visible light or sunlight to induce the cycloaddition of two molecules of 4-hydroxycinnamic acid derivatives. The reaction is typically carried out in a solvent-free environment to ensure high stereospecificity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar photochemical methods. The use of renewable light sources, such as sunlight, makes the process environmentally friendly and cost-effective. Additionally, the solvent-free conditions reduce the need for extensive purification steps, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and free radical scavenging activities.
Medicine: Explored for its potential inhibitory activity against certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy groups can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can inhibit the activity of certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Similar structure but lacks the hydroxyphenyl groups.
Cyclobutane-1,3-dicarboxylic acid: Different substitution pattern on the cyclobutane ring.
Caffeic acid derivatives: Similar phenolic structure but different ring system.
Uniqueness
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is unique due to its combination of hydroxyphenyl and cyclobutane-dicarboxylic acid moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
133097-99-1 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3,4-bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O6/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)16(18(23)24)15(13)17(21)22/h1-8,13-16,19-20H,(H,21,22)(H,23,24) |
Clé InChI |
TTYYRPWJVRZDEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(C2C(=O)O)C(=O)O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


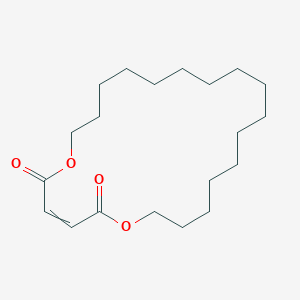
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
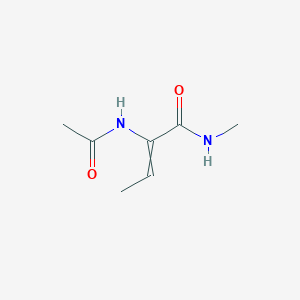
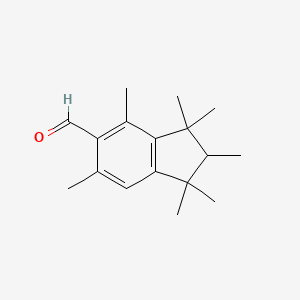
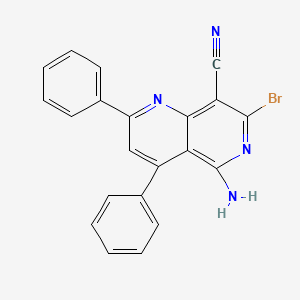
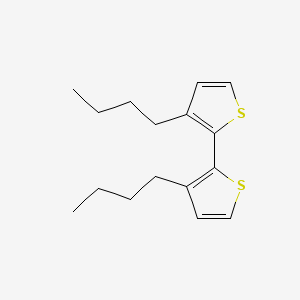
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
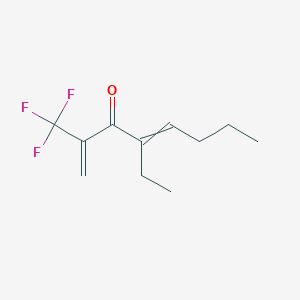
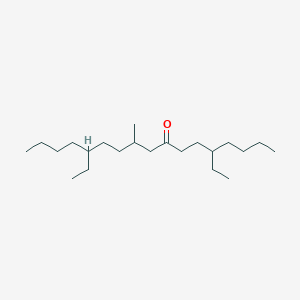

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

